
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol
Übersicht
Beschreibung
“1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol” is a chemical compound with the CAS Number: 1314913-84-2. It has a molecular weight of 193.25 .
Synthesis Analysis
The synthesis of benzoxazepine derivatives, which includes “1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol”, has been achieved through various methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo [1,4]benzoxazinones and isoindolo [1,5]benzoxazepines .Molecular Structure Analysis
The molecular formula of “1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol” is C11H15NO2 . The InChI code for this compound is 1S/C11H15NO2/c1-8(13)9-2-3-11-10(6-9)7-12-4-5-14-11/h2-3,6,8,12-13H,4-5,7H2,1H3 .Physical And Chemical Properties Analysis
The compound “1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol” is a solid at room temperature . It is typically stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Anti-Implantation Agent
The compound 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol has been studied for its potential as an anti-implantation agent. Derivatives of tetrahydro-1-benzoxepine have shown promise in this field, particularly in preventing embryo implantation in animal models .
Antioxidant Research
Research has indicated that benzoxazepine derivatives may play a role in combating oxidative stress. Oxidative damage is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders like Alzheimer’s disease . The compound’s potential antioxidant properties could be significant in this context.
Anti-Cancer Activity
Benzoxazepine derivatives have been designed and synthesized with anti-tumor activity. Introducing different functional groups to the core structure has yielded compounds with promising pharmacological profiles against cancer .
Synthesis of Novel Compounds
The benzoxazepine scaffold is utilized in the synthesis of novel compounds with potential therapeutic applications. For example, triazolo-benzoxazepine derivatives have been synthesized for their anticancer properties .
Wirkmechanismus
Target of Action
It’s known that benzoxazepine derivatives can interact with various biological targets, influencing their function .
Mode of Action
It has been shown that 2,3,4,5-tetrahydro-1,4-benzoxazepines can undergo cleavage at the n–c(5) bond under the action of activated alkynes in methanol, forming o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl(aminoethyl) ethers . The rate of this cleavage depends on the electronic effects of the substituents at the C-5 atom .
Biochemical Pathways
Benzoxazepine derivatives are known to interact with various biochemical pathways due to their diverse biological activity .
Result of Action
Some benzoxazepine derivatives have shown potent cytotoxicity in both benign and metastatic breast cancer cells .
Eigenschaften
IUPAC Name |
1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(13)9-2-3-11-10(6-9)7-12-4-5-14-11/h2-3,6,8,12-13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAXVIEHILFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)
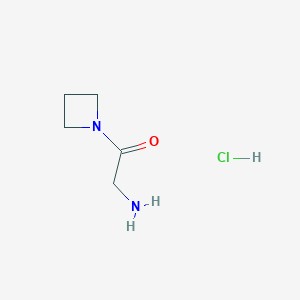

![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)
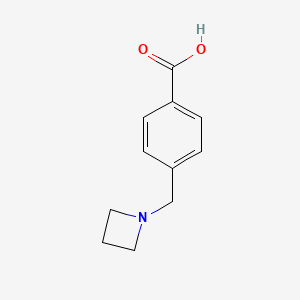
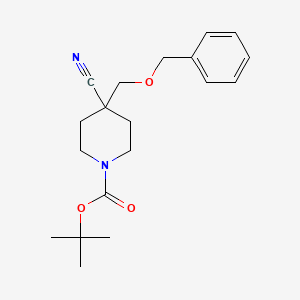

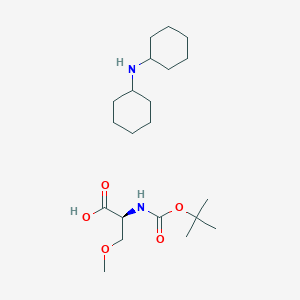




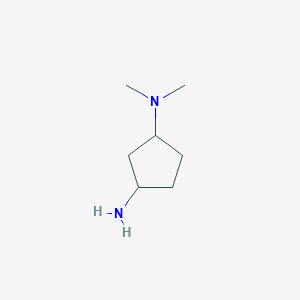
![2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396046.png)